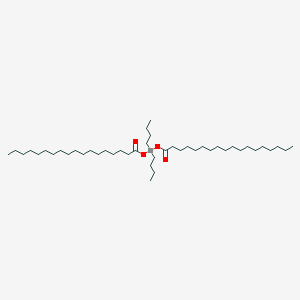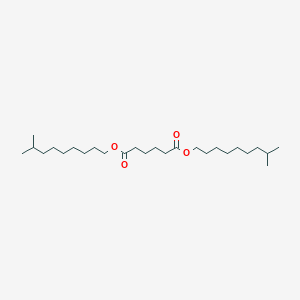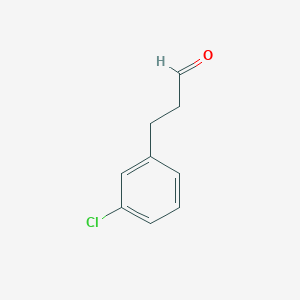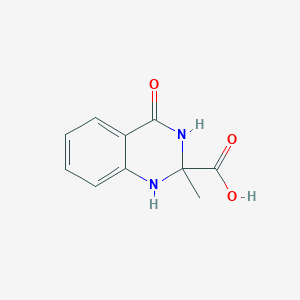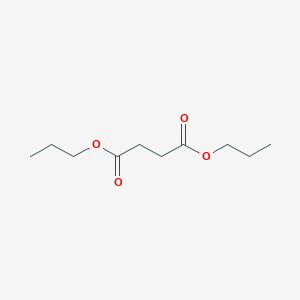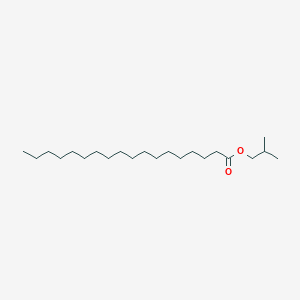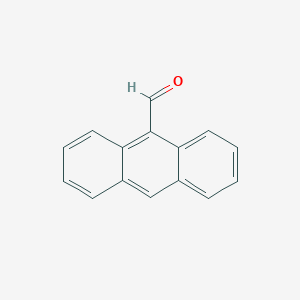
9-Anthraldehyde
Descripción general
Descripción
9-Anthraldehyde is used to prepare asymmetrical tridentate Schiff base ligands, 2- (9-anthrylmethyl-ideneamino)-4-methyl-phenol and functionalized ligand like 2- (anthracen-9-ylidene)-4,5-bis (diphenylphosphino)-4-cyclopentene-1,3-dione through Knoevenangel condensation with the diphosphine ligand 4,5-bis (diphenylphosphino)-4-cyclopentene-1,3-dione .
Synthesis Analysis
9-Anthraldehyde oxime is a primary material for the preparation of a large number of cyclic and heterocyclic compounds, for instance, isoxazoles, isoxazolines, isoxazolidines, as well as organic compounds such as aldehydes, amides, amines, and nitriles . It was first synthesized by Hinkel and co-authors in 1935 .Molecular Structure Analysis
The molecular formula of 9-Anthraldehyde is C15H10O . The 9-Anthraldehyde molecule contains a total of 28 bonds. There are 18 non-H bonds, 17 multiple bonds, 1 rotatable bond, 1 double bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 aldehyde (aromatic) .Chemical Reactions Analysis
9-Anthraldehyde oxime is a primary material for the preparation of a large number of cyclic and heterocyclic compounds, for instance, isoxazoles, isoxazolines, isoxazolidines, as well as organic compounds such as aldehydes, amides, amines, and nitriles .Physical And Chemical Properties Analysis
9-Anthraldehyde has a melting point of 103-105 °C (lit.) and a boiling point of 305.09°C (rough estimate). It is soluble in toluene and is sensitive to air .Aplicaciones Científicas De Investigación
Synthesis of Schiff Base Ligands
9-Anthraldehyde is utilized to synthesize asymmetrical tridentate Schiff base ligands. These ligands are crucial in the development of various coordination compounds with potential applications in catalysis and material science .
Organic Synthesis
It serves as a building block in organic synthesis, particularly in the preparation of functionalized ligands through reactions like Knoevenagel condensation .
Supramolecular Assemblies
This compound is also a key precursor for constructing supramolecular assemblies, which are large structures formed from smaller units held together by non-covalent bonds .
Luminescent Materials
9-Anthraldehyde is used in cocrystal engineering to regulate solid-state emission, which is pivotal in developing next-generation luminescent materials .
Synthetic Tool for Variable Applications
The oxime derivative of 9-Anthraldehyde is a versatile synthetic tool in organic chemistry, offering a range of preparative and application possibilities .
Photophysical Property Tuning
It is instrumental in tuning the photophysical properties of materials, which has implications in fields like optoelectronics and photonics .
Mecanismo De Acción
Target of Action
9-Anthraldehyde, also known as Anthracene-9-carbaldehyde, is a common monoaldehyde derivative of anthracene . It is primarily used as a building block for supramolecular assemblies . It is also used to prepare asymmetrical tridentate Schiff base ligands . .
Mode of Action
The mode of action of 9-Anthraldehyde is primarily through its interaction with other compounds in chemical reactions. For instance, it is used in the preparation of 9-anthraldehyde oxime, which is a primary material for the preparation of a large number of cyclic and heterocyclic compounds . It is also involved in the electroreduction process, where the anion free radicals of 9-Anthraldehyde undergo subsequent dimerization reaction .
Biochemical Pathways
9-Anthraldehyde is involved in various biochemical pathways, particularly in the formation of complex organic compounds. For instance, it is used in the synthesis of 9-anthraldehyde oxime, which can be converted into nitriles, nitro compounds, nitrones, amines, amides, and can also be exploited in the synthesis of azaheterocycles .
Pharmacokinetics
It is known that 9-anthraldehyde is a yellow solid that is soluble in common organic solvents , which suggests it may have good bioavailability in organic environments.
Result of Action
The result of 9-Anthraldehyde’s action is primarily seen in its role as a building block for the synthesis of complex organic compounds. For example, it is used in the formation of 9-anthraldehyde oxime, which is a precursor for a variety of cyclic and heterocyclic compounds . In addition, the electroreduction of 9-Anthraldehyde results in the formation of anion free radicals that undergo subsequent dimerization .
Action Environment
The action of 9-Anthraldehyde is influenced by various environmental factors. For instance, the formation of 9-anthraldehyde oxime requires specific conditions, including temperature and the presence of certain functional groups . Additionally, the electroreduction of 9-Anthraldehyde is carried out in aprotic solvents . Therefore, the action, efficacy, and stability of 9-Anthraldehyde are highly dependent on the specific environmental conditions in which it is used.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
anthracene-9-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNKUHIVVMFOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060940 | |
| Record name | 9-Anthracenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gold colored powder; [Alfa Aesar MSDS] | |
| Record name | 9-Anthraldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11333 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
9-Anthraldehyde | |
CAS RN |
642-31-9 | |
| Record name | 9-Anthracenecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Anthraldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Anthraldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Anthracenecarboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Anthracenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthracene-9-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-ANTHRACENECARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353S277YHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 9-Anthraldehyde?
A1: 9-Anthraldehyde has the molecular formula C15H10O and a molecular weight of 206.24 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize 9-Anthraldehyde?
A2: Researchers frequently utilize Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for comprehensive characterization of 9-Anthraldehyde. [, , ]
Q3: How does the presence of electron-withdrawing or electron-donating groups on the aromatic rings of 9-Anthraldehyde derivatives affect their epoxidation and semipinacol rearrangement reactions?
A3: Electron-withdrawing groups tend to suppress the rate of epoxidation but necessitate heating for the subsequent semipinacol rearrangement. In contrast, electron-donating groups often lead to decomposition during epoxidation. []
Q4: Can you describe the solid-state emission properties of 9-Anthraldehyde cocrystals and the underlying mechanisms responsible for their diverse emission colors?
A4: 9-Anthraldehyde cocrystals exhibit a wide range of emission colors, from green to red. These variations stem from different intermolecular interactions. For instance, π–π interactions between chromophores influence the emission of AA-DITFB and AA-TFTPA cocrystals. In contrast, charge-transfer interactions, confirmed by infrared spectroscopy and other techniques, lead to the prominent red-shifted emission of AA-TCNB. []
Q5: Is it possible to grow microcrystals of 9-Anthraldehyde, and if so, what method has been successful?
A5: While traditional techniques like sublimation and reprecipitation proved challenging for growing 9-Anthraldehyde microcrystals, a chemical reaction-growth method using acid-catalyzed hydrolysis of (E)-tert-butyl 3-(anthracen-9-yl)acrylate ester has successfully produced uniform 9-Anthraldehyde microplates. []
Q6: Can gold nanoparticles catalyze the photooxidation of 9-Anthraldehyde?
A6: Yes, both colloidal gold nanoparticles (AuNP) and diamond-supported gold nanoparticles (AuNCD) can catalyze the photooxidation of 9-Anthraldehyde under visible light irradiation, specifically at 530 nm. This process, leading to the formation of oxidation products like anthraquinone, requires oxygen and is inhibited in a nitrogen atmosphere. []
Q7: What computational methods have been employed to investigate the conformational preferences and electronic properties of 9-Anthraldehyde?
A7: Researchers have used Lanthanide-Induced Shift (LIS) NMR analysis coupled with Molecular Mechanics (MM) and semi-empirical methods like MNDO to determine the conformational preferences of the formyl group in 9-Anthraldehyde. Additionally, Time-Dependent Density Functional Theory (TD-DFT) calculations, specifically at the RB3LYP/6-31G(d,p) level, have been performed to predict and analyze the electronic absorption spectrum of 9-Anthraldehyde polymorphs. [, ]
Q8: Has Natural Bonding Orbital (NBO) analysis been applied to study 9-Anthraldehyde?
A8: Yes, NBO analysis at the RB3LYP/6-31G(d,p) level has been conducted on 9-Anthraldehyde to evaluate various intramolecular interactions, including charge-transfer, hydrogen bonding, and hyperconjugative interactions. []
Q9: Have theoretical studies explored the nonlinear optical (NLO) properties of 9-Anthraldehyde?
A9: Indeed, the third-order nonlinear optical (NLO) properties of 9-Anthraldehyde have been investigated using the ZINDO/sum-over-states method in both static and dynamic states. These studies suggest that the molecule possesses promising NLO characteristics, with an isotropic γ value exceeding that of the standard 4-nitroaniline (pNA). []
Q10: How does the type of substituent on the anthracene molecule affect its binding affinity to human serum albumin (HSA)?
A10: Research indicates that the binding affinity of anthracene derivatives to HSA is significantly influenced by the nature of the substituent. For instance, 9-anthracenecarboxylic acid exhibits the strongest binding, followed by dihydroxyanthraquinones, while 9-anthracenemethanol shows the weakest affinity. []
Q11: How can 9-anthraldehyde be used in analytical chemistry?
A11: 9-Anthraldehyde and its derivatives, particularly 4-biphenylaldehyde (4-BA), serve as sensitive fluorescent probes for determining cytochrome P450 (CYP) enzyme activities in various species, including rats and humans. Their oxidation by CYPs yields fluorescent carboxylic acids, enabling easy quantification via fluorimetric methods. []
Q12: Does 9-anthraldehyde exhibit any inhibitory effects on drug-metabolizing enzymes?
A12: Yes, studies have shown that both 9-anthraldehyde and its air oxidation product, Δ8-tetrahydrocannabinol p-quinone (Δ8-THCPQ), can inhibit hepatic microsomal drug-metabolizing enzymes in mice. This inhibition occurs in a concentration-dependent manner and affects enzymes like aminopyrine N-demethylase and microsomal aldehyde oxygenase (MALDO). []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



